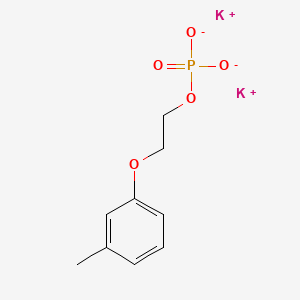

Potassium 2-(m-Tolyloxy)ethyl Phosphate

Description

Potassium 2-(m-Tolyloxy)ethyl Phosphate (abbreviated as K-TEP) is an organophosphate compound characterized by a phosphate ester backbone linked to a meta-substituted tolyloxyethyl group.

Properties

CAS No. |

66057-30-5 |

|---|---|

Molecular Formula |

C9H11K2O5P |

Molecular Weight |

308.35 g/mol |

IUPAC Name |

dipotassium;2-(3-methylphenoxy)ethyl phosphate |

InChI |

InChI=1S/C9H13O5P.2K/c1-8-3-2-4-9(7-8)13-5-6-14-15(10,11)12;;/h2-4,7H,5-6H2,1H3,(H2,10,11,12);;/q;2*+1/p-2 |

InChI Key |

BMDQYINOMFOOHD-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |

Related CAS |

66057-30-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(m-Tolyloxy)ethyl Phosphate typically involves the reaction of m-cresol with ethylene oxide to form 2-(m-Tolyloxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(m-Tolyloxy)ethyl Phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include various phosphates, phosphites, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium 2-(m-Tolyloxy)ethyl Phosphate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-(m-Tolyloxy)ethyl Phosphate involves its interaction with various molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions .

Comparison with Similar Compounds

Structural Features and Molecular Properties

K-TEP shares structural motifs with several phosphate esters documented in the evidence:

Key Insights :

- K-TEP’s aromatic m-tolyl group distinguishes it from aliphatic analogs like DEEPA, which may reduce its solubility in nonpolar solvents but improve stability in acidic/basic conditions .

- Unlike cationic derivatives (e.g., trimethylammonium-containing compounds in ), K-TEP’s anionic phosphate group paired with potassium may favor interactions with positively charged substrates in aqueous systems.

Physicochemical Properties

Notes:

- DEEPA’s branched alkyl chains improve thermal stability, whereas K-TEP’s aromatic group may enhance UV stability .

Regulatory and Industrial Relevance

- Economic Viability: Oligomeric phosphates (e.g., Oligomeric Ethyl Ethylene Phosphate) are prioritized in cost analyses for industrial use . K-TEP’s monomeric structure may limit scalability compared to oligomers but offer precise formulation control.

- Regulatory Status: Aminoethyl phosphonothioates (e.g., ) are classified under Schedule 1A03 due to toxicity concerns. K-TEP’s lack of reactive thiol or amine groups may position it as a safer alternative pending toxicological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.